

Bisphenol M: A Technical Toxicological and Safety Profile

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Compound of Interest

Compound Name: *Bisphenol M*

Cat. No.: *B076517*

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Executive Summary

Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is utilized in various industrial applications. Emerging research indicates that BPM is not an inert substitute for BPA and exhibits a distinct toxicological profile. This technical guide synthesizes the current scientific understanding of BPM's toxicity, focusing on its genotoxic potential, effects on reproductive health, and its role in cancer progression. While comprehensive quantitative safety data such as LD50, NOAEL, and LOAEL values are not readily available in publicly accessible literature, this document provides a detailed overview of key experimental findings and the methodologies employed in these pivotal studies. All described signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Physicochemical Properties

Bisphenol M is chemically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Bisphenol M**

Property	Value	Reference
CAS Number	13595-25-0	[1]
Molecular Formula	C ₂₄ H ₂₆ O ₂	[1]
Molecular Weight	346.47 g/mol	[1]
Melting Point	135 - 139 °C	[1]
Appearance	Solid	
Solubility	Information not readily available	

Toxicological Profile

Current research has identified several areas of toxicological concern for **Bisphenol M**, including genotoxicity, reproductive toxicity, and promotion of cancer metastasis.

Genotoxicity

A comparative study has shown that **Bisphenol M** exerts genotoxic effects, with a potential greater than that of BPA.[2] The primary mechanism appears to involve the induction of DNA double-strand breaks, which are subsequently repaired by the homologous recombination pathway.[2]

Reproductive and Developmental Toxicity

- **Oocyte Maturation:** In vitro studies on mouse oocytes have demonstrated that BPM exposure can inhibit meiotic maturation.[3] This is characterized by a notable impact on the germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) rates, leading to meiotic arrest.[3] The underlying mechanisms involve the disruption of cytoskeleton architecture, including abnormal spindle assembly and chromosome alignment.[3]

Carcinogenicity and Promotion of Metastasis

- **Triple-Negative Breast Cancer:** Research indicates that BPM can promote the metastasis of triple-negative breast cancer (TNBC) cells.[3][4] This effect is mediated through the

activation of the PI3K/AKT signaling pathway, which in turn triggers an epithelial-mesenchymal transition (EMT).[3][4]

Quantitative Toxicity Data

A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific quantitative toxicity data for **Bisphenol M**, such as acute oral LD50, or repeated dose No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values. The Safety Data Sheet (SDS) for BPM indicates it is suspected of damaging fertility, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[5] For context, Table 2 provides a summary of selected oral toxicity data for the related compound, Bisphenol A (BPA). It is crucial to note that these values are not directly applicable to BPM and are provided for informational purposes only.

Table 2: Selected Oral Toxicity Data for Bisphenol A (BPA)

Parameter	Species	Value	Study Type	Reference
LD50	Rat	3250 mg/kg	Acute	
NOAEL	Rat	5 mg/kg/day	Subchronic (90-day)	
LOAEL	Rat	50 mg/kg/day	Subchronic (90-day)	

Key Experimental Protocols

Genotoxicity Assessment in Chicken DT40 Cells

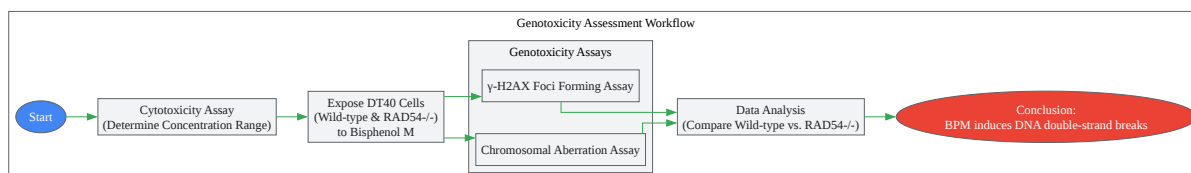
This study evaluated the genotoxic potential of several bisphenols, including BPM, using a panel of wild-type and DNA repair-deficient chicken DT40 cell lines.[2]

- **Objective:** To assess and compare the genotoxicity of BPM and other bisphenols and to elucidate the underlying mechanisms.
- **Test System:** Wild-type and various DNA repair-deficient mutant chicken DT40 B-lymphocyte cell lines. The RAD54(-/-) mutant, deficient in homologous recombination repair, was

particularly sensitive to BPM.[2]

- Methodology:

- Cytotoxicity Assay: To determine the appropriate concentration range for genotoxicity testing, cytotoxicity was first evaluated.
 - Genotoxicity Assessment:
 - Chromosomal Aberration Assay: Wild-type and RAD54(-/-) DT40 cells were exposed to various concentrations of BPM. After a defined incubation period, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations.
 - γ -H2AX Foci Forming Assay: This assay was used to detect DNA double-strand breaks. Wild-type and RAD54(-/-) cells were treated with BPM, fixed, and stained with an antibody specific for phosphorylated histone H2AX (γ -H2AX), a marker for DNA double-strand breaks. The formation of nuclear foci was then quantified.
- Key Findings: BPM induced a higher level of chromosomal aberrations and γ -H2AX foci in RAD54(-/-) cells compared to wild-type cells, indicating that BPM causes DNA double-strand breaks that are repaired by homologous recombination.[2] The genotoxic potential of BPM was reported to be greater than that of BPA.[2]



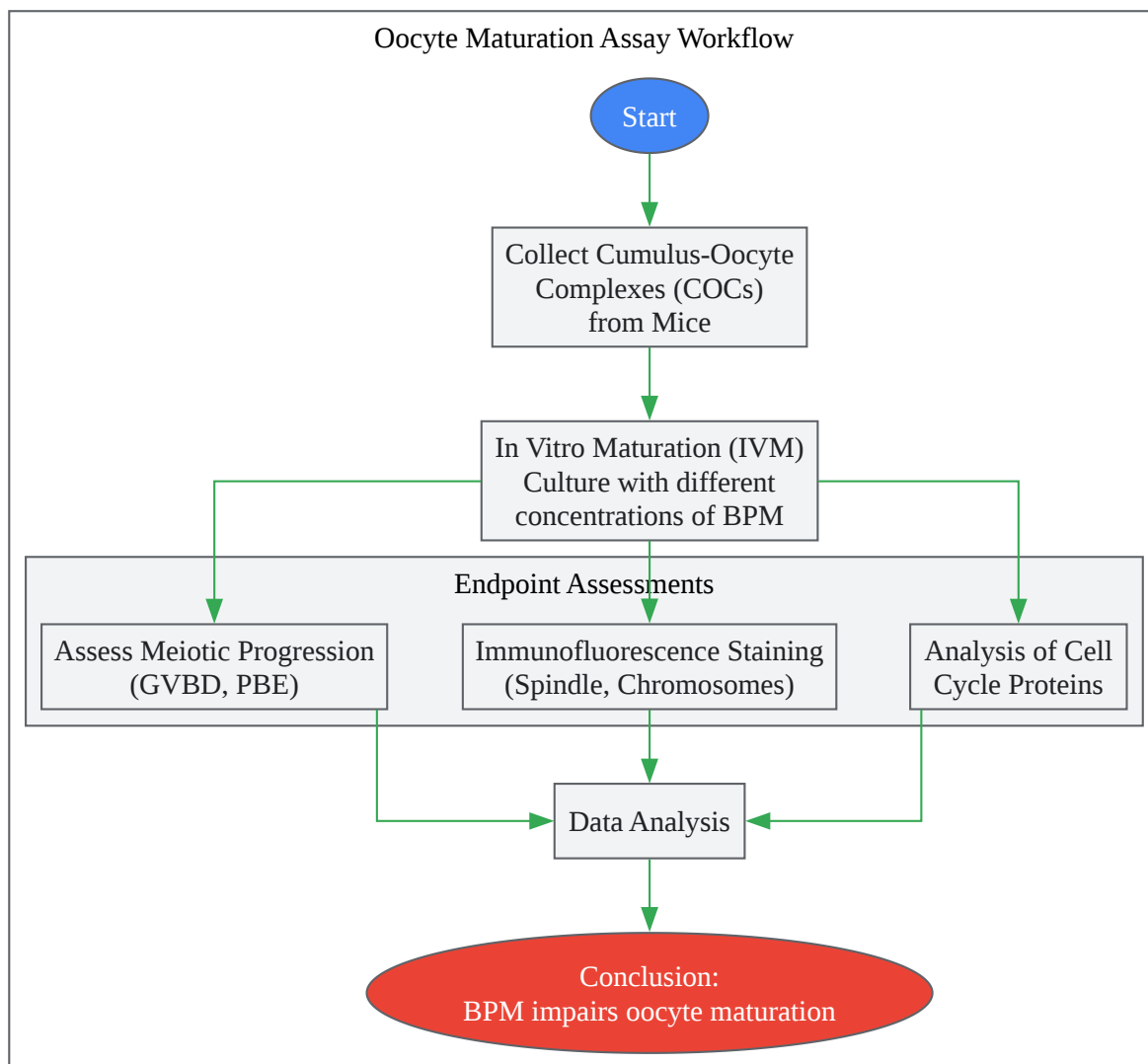
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Genotoxicity Assessment Workflow for **Bisphenol M**.

In Vitro Mouse Oocyte Maturation Assay

This study investigated the effects of BPM on the meiotic maturation of mouse oocytes in vitro. [3]

- Objective: To evaluate the impact of BPM exposure on oocyte maturation and identify the underlying cellular mechanisms.
- Test System: Cumulus-oocyte complexes (COCs) collected from female ICR mice.
- Methodology:
 - Oocyte Collection and In Vitro Maturation (IVM): COCs were collected from the ovaries of primed female mice and cultured in maturation medium.
 - BPM Exposure: Oocytes were cultured in medium containing various concentrations of BPM. A control group was cultured without BPM.
 - Assessment of Meiotic Progression: Oocyte maturation was assessed at different time points by observing the germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PBE) using light microscopy.
 - Immunofluorescence Staining: To investigate the effects on the cytoskeleton, oocytes were fixed and stained for α -tubulin (to visualize the meiotic spindle) and counterstained with a DNA dye (to visualize chromosomes).
 - Analysis of Cell Cycle Proteins: The levels of key cell cycle regulatory proteins, such as securin and cyclin B1, were analyzed to understand the mechanism of meiotic arrest.
- Key Findings: BPM exposure significantly inhibited PBE, causing meiotic arrest at the metaphase I stage.[3] This was associated with abnormal spindle formation and chromosome misalignment.[3]



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Workflow for In Vitro Mouse Oocyte Maturation Assay.

Triple-Negative Breast Cancer (TNBC) Metastasis Study

This research explored the effect of BPM on the metastatic potential of TNBC cells.[3][4]

- Objective: To determine if BPM exposure promotes TNBC cell migration and invasion and to identify the involved signaling pathway.
- Test Systems:
 - In Vitro: Human (MDA-MB-231) and murine (4T1) TNBC cell lines.
 - In Vivo: Mouse models of breast cancer metastasis.
- Methodology:
 - Cell Proliferation Assay: The effect of BPM on the proliferation of TNBC cells was assessed.
 - Cell Migration and Invasion Assays: Transwell assays were used to measure the ability of TNBC cells to migrate and invade through a basement membrane matrix in the presence of various concentrations of BPM.
 - Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/AKT pathway and markers of epithelial-mesenchymal transition (EMT), such as N-cadherin, MMP-2, MMP-9, and Snail, were analyzed in BPM-treated cells.
 - In Vivo Metastasis Model: A mouse model was used to confirm the in vitro findings. TNBC cells were implanted into mice, which were then exposed to BPM. The extent of metastasis to distant organs, such as the lungs, was evaluated.
 - Inhibition of PI3K/AKT Pathway: To confirm the role of this pathway, experiments were repeated in the presence of a specific PI3K inhibitor (wortmannin).
- Key Findings: BPM did not affect TNBC cell proliferation but significantly promoted their migration and invasion.[3][4] This was associated with increased phosphorylation of AKT and upregulation of EMT markers.[3][4] The pro-metastatic effects of BPM were reversed by the PI3K inhibitor, confirming the central role of the PI3K/AKT pathway.[3][4]

Signaling Pathways

PI3K/AKT Signaling in BPM-Induced Breast Cancer Metastasis

Bisphenol M has been shown to activate the PI3K/AKT signaling pathway in triple-negative breast cancer cells.[3][4] This activation leads to a cascade of downstream events that promote an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The proposed signaling pathway is depicted below.

PI3K/AKT Signaling Pathway Activated by **Bisphenol M**.

Conclusion and Future Directions

The available evidence strongly suggests that **Bisphenol M** is not a biologically inert compound and warrants further toxicological investigation. Its demonstrated genotoxicity, adverse effects on female reproductive health, and its ability to promote cancer metastasis highlight the need for a comprehensive risk assessment.

Future research should prioritize:

- **Quantitative Toxicity Studies:** Conducting standardized acute, subchronic, and developmental and reproductive toxicity (DART) studies to establish LD50, NOAEL, and LOAEL values for BPM.
- **Mechanistic Studies:** Further elucidation of the molecular mechanisms underlying BPM's toxicity, including its interaction with other cellular signaling pathways.
- **Comparative Toxicology:** Expanded comparative studies with other bisphenol analogs to better understand the structure-activity relationships and relative risks.
- **Exposure Assessment:** Investigating the extent of human exposure to BPM from various sources to better contextualize the potential health risks.

This technical guide provides a foundation for understanding the current toxicological profile of **Bisphenol M**. As new research emerges, this profile will undoubtedly be refined, contributing to a more complete understanding of the safety of this and other BPA analogs.

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